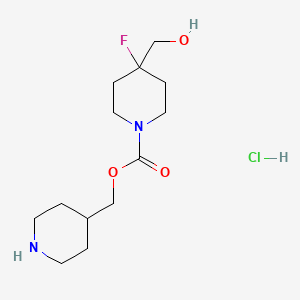

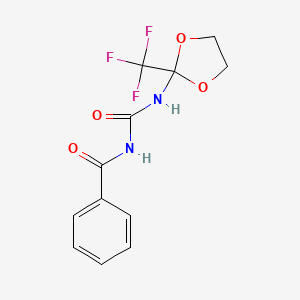

![molecular formula C18H19F2N3O4S2 B2538151 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034373-65-2](/img/structure/B2538151.png)

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It’s a small molecule and is considered experimental .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The graphical view of the calculated frontier molecular orbital profile can be found in the referenced literature .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include an average weight of 460.472 and a monoisotopic weight of 460.057434108 . Its chemical formula is C18H18F2N2O6S2 .Scientific Research Applications

Sulphur-Transfer Reagent in Heterocyclic Chemistry

Piperidine-1-sulphenyl chloride, a structural relative, serves as a sulphur-transfer reagent in reactions with diamines, yielding various sulphur–nitrogen heterocycles. These compounds, including dihydro-2,1,3-benzothiadiazole and benzothiadiazole derivatives, have been synthesized to explore their potential in creating novel heterocyclic compounds. The reactions showcase the versatility of sulphur-transfer chemistry in synthesizing complex heterocycles, which are of interest for further chemical and pharmacological studies (Bryce, 1984).

Antimicrobial Activity of Heterocyclic Compounds

The synthesis of new heterocyclic compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole has demonstrated antimicrobial activity. These compounds, produced through reactions with various reagents, including semicarbazide and thiosemicarbazide, show the potential of such heterocyclic sulfonamides in developing antimicrobial agents. The exploration of these compounds' biological activities highlights the ongoing search for new therapeutic agents within the realm of sulfonamide chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

Inhibition of Carbonic Anhydrase Isozymes

Compounds incorporating sulfonamide, aroylhydrazone, and thiadiazinyl moieties have been studied for their inhibitory activity against human carbonic anhydrase isozymes. These studies contribute to understanding how structural modifications of sulfonamides can enhance their specificity and potency against target enzymes, essential for designing inhibitors with potential therapeutic applications. The findings underscore the significance of sulfonamide derivatives in enzyme inhibition and drug discovery (Alafeefy et al., 2015).

Tautomeric Behavior and Spectroscopic Analysis

Investigations into the tautomeric behavior of sulfonamide derivatives using spectroscopic methods have provided insights into their molecular conformations. Such studies are crucial for understanding the relationship between molecular structure and biological activity, aiding in the development of compounds with optimized pharmacological properties (Erturk et al., 2016).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is a significant potential for future research and development in this field.

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial protein involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines . It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Mode of Action

Given its structural characteristics, it may interact with the active site of the kinase, potentially inhibiting its activity and thus modulating the downstream signaling pathways .

Biochemical Pathways

The compound’s interaction with MAPK14 affects the MAPK signaling pathway . This pathway plays a key role in regulating various cellular processes, including growth, differentiation, and stress responses .

Pharmacokinetics

Therefore, its impact on bioavailability cannot be accurately determined .

Result of Action

Given its potential interaction with mapk14, it may influence cellular processes regulated by this kinase, such as cell growth, differentiation, and stress responses .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .

Properties

IUPAC Name |

3-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O4S2/c1-21-16-7-2-3-8-17(16)23(29(21,26)27)13-9-11-22(12-10-13)28(24,25)18-14(19)5-4-6-15(18)20/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEHPDXCSBXXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

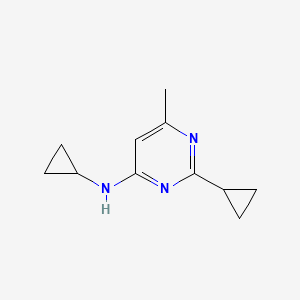

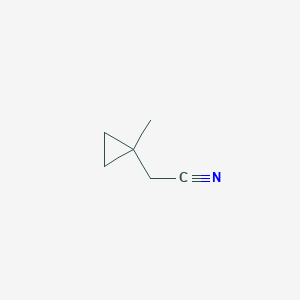

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

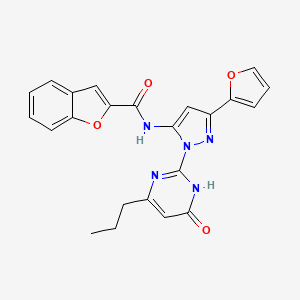

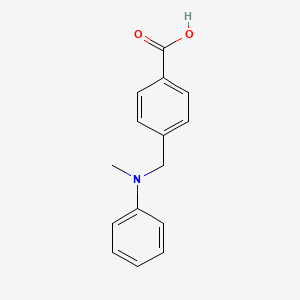

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

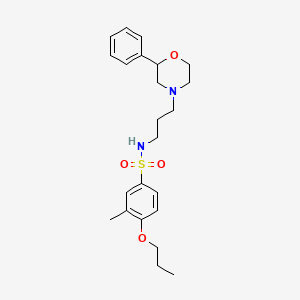

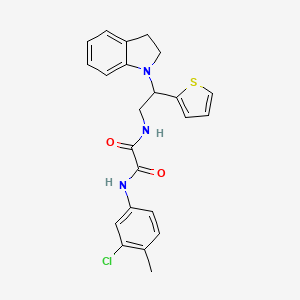

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2538091.png)